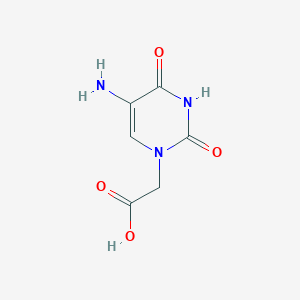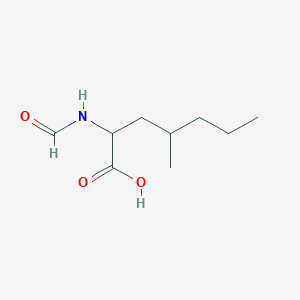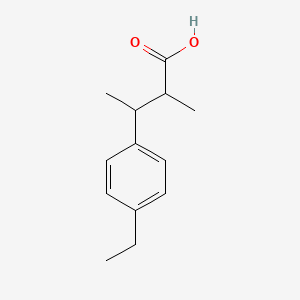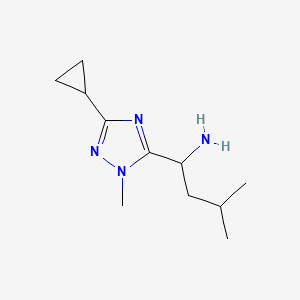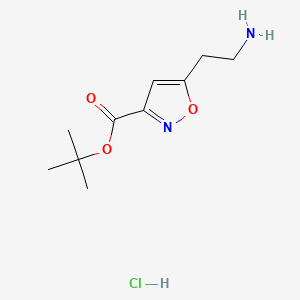
Tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The tert-butyl group and the aminoethyl side chain further modify the oxazole ring, making this compound unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Aminoethyl Side Chain: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated oxazole derivative.
Addition of the Tert-butyl Group: The tert-butyl group can be added using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反応の分析
Types of Reactions
Tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles such as amines, and bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
Tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(2-aminoethyl)benzylcarbamate: Another tert-butyl derivative with an aminoethyl side chain, but with a benzylcarbamate group instead of an oxazole ring.
Tert-butyl (2-aminoethyl)(ethyl)carbamate: Similar structure with an ethylcarbamate group instead of an oxazole ring.
Uniqueness
Tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group, aminoethyl side chain, and oxazole ring makes this compound versatile and valuable for various research applications.
特性
分子式 |
C10H17ClN2O3 |
|---|---|
分子量 |
248.70 g/mol |
IUPAC名 |
tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H16N2O3.ClH/c1-10(2,3)14-9(13)8-6-7(4-5-11)15-12-8;/h6H,4-5,11H2,1-3H3;1H |
InChIキー |
LGLGXWWCOLFKCK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


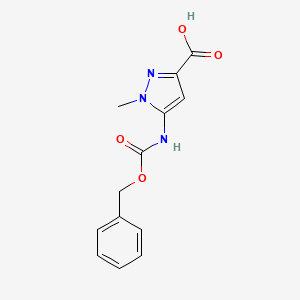
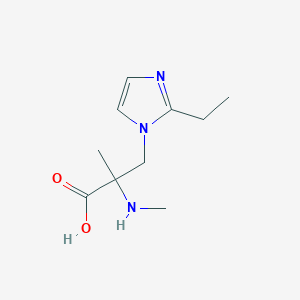
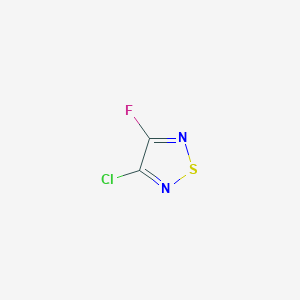

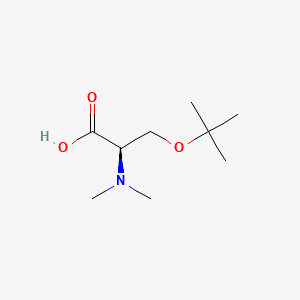
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
